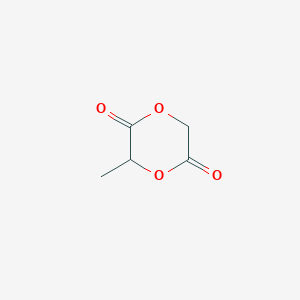

3-Methyl-1,4-dioxane-2,5-dione

Übersicht

Beschreibung

3-Methyl-1,4-dioxane-2,5-dione is an organic compound with the molecular formula C5H6O4This compound is notable for its applications in the synthesis of biodegradable polymers, which are widely used in medical and industrial fields due to their biocompatibility and biodegradability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methyl-1,4-dioxane-2,5-dione can be synthesized through several methods. One common method involves the dimerization of glycolic acid. This process typically requires heating glycolic acid under reduced pressure to promote the formation of the cyclic dimer .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the reaction of glycolic acid with a suitable catalyst under controlled temperature and pressure conditions can produce the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where one of the ester groups is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate or chromium trioxide.

Reducing agents: Lithium aluminum hydride or sodium borohydride.

Nucleophiles: Alcohols, amines, or thiols under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1,4-dioxane-2,5-dione has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Methyl-1,4-dioxane-2,5-dione exerts its effects involves its ability to undergo ring-opening polymerization. This process is catalyzed by various agents, leading to the formation of long polymer chains. The compound’s molecular structure allows it to interact with specific enzymes and biological pathways, facilitating its degradation into non-toxic byproducts .

Vergleich Mit ähnlichen Verbindungen

Glycolide: Another cyclic ester used in biodegradable polymer synthesis.

Lactide: A related compound with similar applications in producing polylactic acid.

Meldrum’s Acid: Known for its high acidity and use in organic synthesis.

Uniqueness: 3-Methyl-1,4-dioxane-2,5-dione is unique due to its specific structural features, such as the presence of a methyl group, which can influence its reactivity and the properties of the resulting polymers. This makes it particularly valuable in applications requiring precise control over polymer characteristics .

Biologische Aktivität

3-Methyl-1,4-dioxane-2,5-dione (CAS Number: 57321-93-4) is a compound belonging to the class of dioxane diones, which has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 130.099 g/mol

- CAS Number : 57321-93-4

Synthesis

This compound can be synthesized through various methods, including reactions involving α-hydroxy acid oligomers or esters. The synthesis process often utilizes catalysts such as stannous octoate and involves rigorous purification steps to obtain the desired product .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. A study evaluating derivatives against six bacterial strains and two fungal strains showed promising results:

| Pathogen | Activity |

|---|---|

| Bacillus subtilis | Effective |

| Clostridium tetani | Effective |

| Streptococcus pneumoniae | Effective |

| Salmonella typhi | Moderate |

| Vibrio cholerae | Moderate |

| Escherichia coli | Effective |

| Aspergillus fumigatus | Moderate |

| Candida albicans | Moderate |

The compounds were characterized using methods like FT-IR and NMR spectroscopy to confirm their structures .

Cytotoxic Effects

Studies have also investigated the cytotoxic effects of this compound in cancer cell lines. The compound has shown potential in enhancing the efficacy of established chemotherapeutic agents like doxorubicin. For instance, combinatorial studies indicated that modifications to the maleimide core structure could lead to a significant increase in cell proliferation inhibition:

| Compound | Concentration (mM) | Inhibition Factor (RF) |

|---|---|---|

| N-methylmaleimide | 2.4 | 2.77 |

| Maleimide 9 | 3 | 2.66 |

| Maleimide 16 | 12.5 | 2.69 |

These results suggest that specific structural characteristics of the compound enhance its biological activity against cancer cells .

Case Studies and Research Findings

-

Combination Therapy with Doxorubicin :

A study highlighted the synergistic effects of combining this compound derivatives with doxorubicin on breast cancer cell lines. The presence of electron-deficient groups in the maleimide structure was identified as a key factor in enhancing cytotoxicity . -

Antimicrobial Evaluation :

Another study synthesized various derivatives of this compound and evaluated their antimicrobial properties against common pathogens. The findings indicated that certain modifications led to improved antibacterial and antifungal activities .

Eigenschaften

IUPAC Name |

3-methyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXNGTMKSZHHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437810 | |

| Record name | 3-methyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57321-93-4 | |

| Record name | 3-methyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the structure of polymers made from 3-Methyl-1,4-dioxane-2,5-dione compared to other similar polymers?

A1: Polymers derived from this compound, while having the same empirical formula as copolymers of lactic and glycolic acid, exhibit distinct physical characteristics. This difference stems from their more regular steric configuration, resulting in predominantly regular side chain spacing and a tendency toward higher crystallinity. []

Q2: Can you elaborate on the applications of this compound in a surgical context?

A2: this compound, and its 3,6-unsymmetrically substituted derivatives, can be polymerized to create materials suitable for surgical use. These polymers exhibit desirable mechanical properties and are particularly valuable due to their bioabsorbability. Upon implantation into living mammalian tissue, they degrade over time and are replaced by naturally growing tissue. []

Q3: What are the implications of using 4-dimethylaminopyridine (DMAP) and Sodium tetraphenylborate (NaBPh4) in conjunction with this compound?

A3: The reaction of this compound with DMAP and NaBPh4 in a specific ratio and under heated conditions leads to the formation of an 18-membered cyclic ester. This ring-enlarging reaction is thought to be initiated by the interaction between DMAP and NaBPh4 at elevated temperatures, creating reactive intermediates that facilitate the formation of the larger ring structure. []

Q4: How does the incorporation of this compound impact the properties of block copolymers?

A4: Poly(styrene-b-(lactic acid-alt-glycolic acid)) (PS-b-PLGA) block copolymers, synthesized using this compound (referred to as LGA in the study), demonstrate unique properties. Notably, the χ value of PS-b-PLGA is double that of poly(styrene-b-racemic lactide) (PS-b-PDLLA) at 150 °C. This difference in χ values indicates a significant impact on the miscibility and self-assembly behavior of the block copolymer. []

Q5: Has this compound been identified in any naturally occurring sources, and if so, what is its potential significance?

A5: Yes, this compound has been identified as a phytoconstituent in the aqueous seed extract of Momordica charantia Linn (MCA). This is noteworthy because MCA exhibits antidiabetic activity, and this compound, along with other identified compounds, displayed promising interactions with the α-glucosidase enzyme in computational docking studies. This suggests that this compound might contribute to the antidiabetic properties of MCA. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.